

Spectroscopic Profile of 3-Methoxy-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Methoxy-4-nitroaniline** (CAS No. 16292-88-9). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on providing detailed, standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These methodologies are presented to guide researchers in obtaining and interpreting their own data for **3-Methoxy-4-nitroaniline**.

Chemical Structure and Properties

- IUPAC Name: **3-Methoxy-4-nitroaniline**
- CAS Number: 16292-88-9
- Molecular Formula: $C_7H_8N_2O_3$ [\[1\]](#)
- Molecular Weight: 168.15 g/mol [\[1\]](#)
- Appearance: Solid (specific color not detailed in publicly available data)
- Melting Point: 127 °C

Spectroscopic Data

A thorough search of publicly accessible scientific databases and chemical supplier information did not yield specific, quantitative NMR, IR, and UV-Vis spectroscopic data for **3-Methoxy-4-nitroaniline**. The following tables are provided as a template for researchers to populate with their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-Methoxy-4-nitroaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				
Data not available				
Data not available				
Data not available				

Table 2: ^{13}C NMR Spectroscopic Data of **3-Methoxy-4-nitroaniline**

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **3-Methoxy-4-nitroaniline**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		
Data not available		
Data not available		
Data not available		
Data not available		

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of **3-Methoxy-4-nitroaniline**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)
Data not available	Data not available	Data not available

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like **3-Methoxy-4-nitroaniline**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- **Sample Preparation:** A sample of **3-Methoxy-4-nitroaniline** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$, or $\text{Acetone}-d_6$) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **Data Acquisition for ^1H NMR:** The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
- **Data Acquisition for ^{13}C NMR:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ^{13}C , a significantly larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to TMS (0.00 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- **Sample Preparation:** A small amount of **3-Methoxy-4-nitroaniline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.
- **Pellet Formation:** The ground mixture is transferred to a pellet press. A vacuum is applied to remove any trapped air, and high pressure is exerted to form a thin, transparent or translucent pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}).
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which correspond to electronic transitions within the molecule.

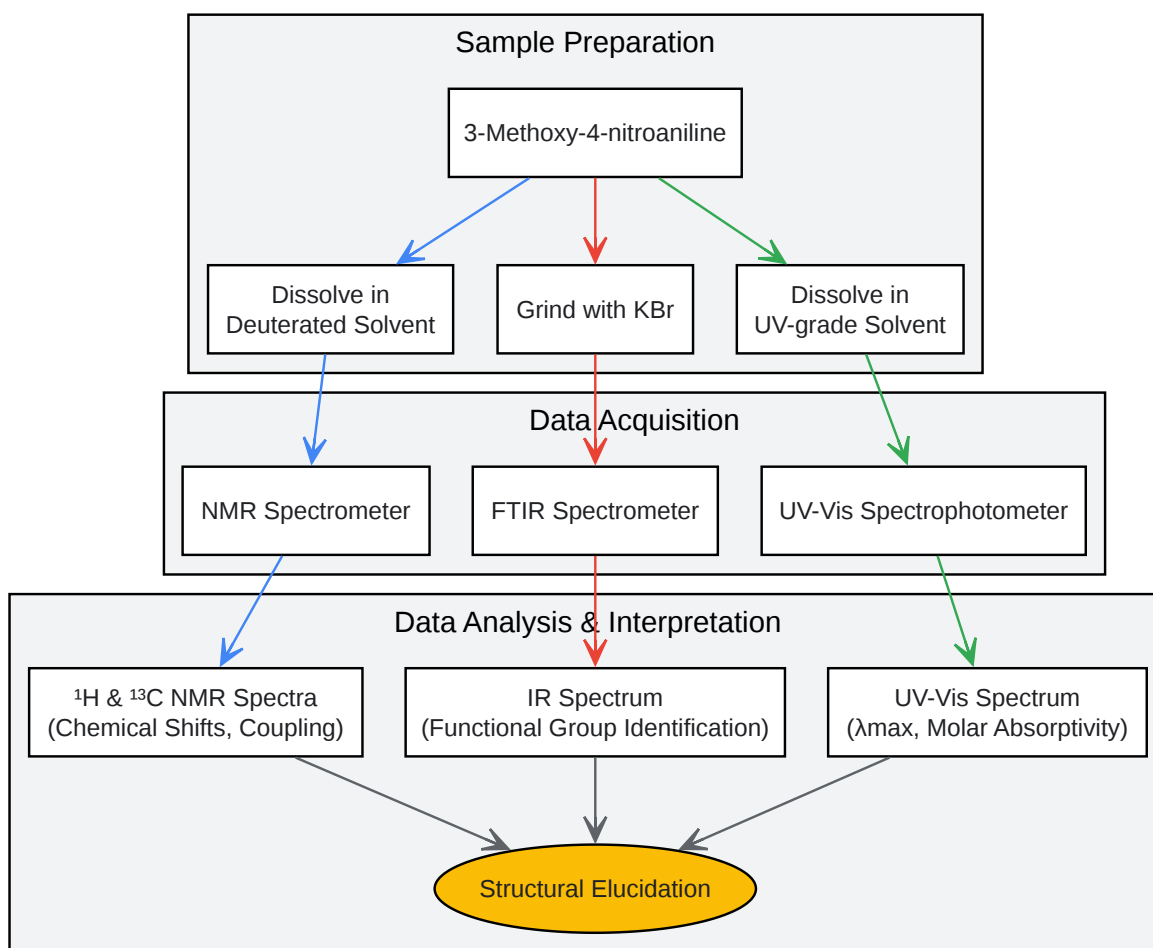
Methodology:

- **Sample Preparation:** A stock solution of **3-Methoxy-4-nitroaniline** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** A pair of matched quartz cuvettes are used. One cuvette is filled with the pure solvent (the blank), and the other is filled with the sample solution. The instrument is first zeroed with the blank cuvette in both the sample and reference beams. The UV-Vis spectrum is then recorded, typically over a range of 200-800 nm.

- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxy-4-nitroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. calpaclab.com [calpaclab.com]
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